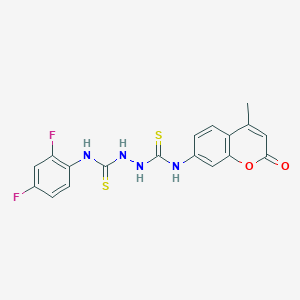![molecular formula C16H14N4O6S B4117055 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117055.png)
2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide, also known as BNIT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and environmental science. BNIT is a hydrazine derivative that has shown promising results in various studies, making it an interesting subject for further research.
Wirkmechanismus
The mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and inflammation. 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be one of the mechanisms by which it exhibits anti-tumor activity. 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has also been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. This suggests that 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide may have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is its high potency and selectivity against cancer cells, which makes it a potentially effective anti-cancer agent. Another advantage is its relatively low toxicity compared to other anti-cancer drugs. However, one of the limitations of 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide. One direction is to investigate its potential applications in the treatment of other diseases such as diabetes and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Further studies are also needed to determine the optimal dosage and administration route for 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide, as well as its pharmacokinetics and pharmacodynamics. Finally, the mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide needs to be further elucidated to fully understand its anti-tumor and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory conditions such as arthritis and asthma.
Eigenschaften
IUPAC Name |
1-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S/c21-15(8-24-12-4-5-13-14(7-12)26-9-25-13)18-19-16(27)17-10-2-1-3-11(6-10)20(22)23/h1-7H,8-9H2,(H,18,21)(H2,17,19,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOAJPVTSZSJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4116981.png)
![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4116985.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4116993.png)
![1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide](/img/structure/B4117000.png)
![2-bromo-N-{1-[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4117004.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4117010.png)
![N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4117013.png)


![N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide](/img/structure/B4117046.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4117052.png)

![methyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4117061.png)
![methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4117064.png)